molecular formula C22H19Cl2NO3 B1208396 theta-Cypermethrin CAS No. 65732-07-2

theta-Cypermethrin

Cat. No.: B1208396
CAS No.: 65732-07-2
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-GGPKGHCWSA-N
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Description

Theta-Cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agricultural, public health, and veterinary applications. It is a racemic mixture comprising equimolar amounts of (1S)-trans-(αR)- and (1R)-trans-(αS)-cypermethrin. This compound is known for its high efficacy against a broad spectrum of pests, including aphids, cockroaches, fleas, ticks, flies, and mosquitoes .

Mechanism of Action

Target of Action

Theta-Cypermethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the propagation of nerve impulses. By interacting with these channels, this compound disrupts normal neuronal activity, leading to the paralysis and eventual death of the insect .

Mode of Action

This compound acts as a fast-acting neurotoxin . It binds to the voltage-gated sodium channels, prolonging their opening . This action interrupts the closing of the sodium channel gates, leading to multiple nerve impulses instead of a single one . The result is an overstimulation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism, which is crucial for maintaining the resting potential of neurons and propagating action potentials . The disruption of this pathway leads to a state of hyperexcitation in the neurons . Additionally, the cypermethrin-induced increase in cytosolic calcium concentration can affect various other biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is excreted mostly as the free and conjugated cyclopropanecarboxylic acid metabolite . In rats, around 50% of the dose was recovered from the urine and 40% from the feces within 96 hours of dosing . More than 95% of the residue in fat was unmetabolized this compound . There was no evidence for any racemization of the chiral centers of this compound from residues in feces, the intestine, or the fat .

Result of Action

The result of this compound’s action is the overstimulation of the nervous system, leading to symptoms such as hyperexcitation and paralysis in insects . In non-target organisms like fish, it can cause toxic effects . In humans, excessive exposure can cause nausea, headache, muscle weakness, salivation, shortness of breath, and seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . Therefore, its use must be carefully managed to minimize environmental impact.

Biochemical Analysis

Biochemical Properties

Theta-Cypermethrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It primarily targets voltage-gated sodium channels in the nerve cells of insects, leading to prolonged activation and eventual paralysis of the pests. The compound interacts with carboxylesterase enzymes, which are crucial for its breakdown and detoxification in both insects and non-target organisms . These interactions highlight the importance of this compound in disrupting normal biochemical processes in pests.

Cellular Effects

This compound affects various types of cells and cellular processes. In insects, it disrupts normal nerve function by causing continuous nerve impulses, leading to paralysis and death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress responses . Additionally, it can affect cellular metabolism by altering the levels of key metabolites and disrupting normal metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prevents the normal closing of these channels, resulting in prolonged depolarization and continuous nerve firing. This compound also inhibits the activity of certain enzymes, such as carboxylesterases, which are involved in its detoxification . This inhibition can lead to the accumulation of the compound in the organism, enhancing its toxic effects. Furthermore, this compound can induce changes in gene expression, particularly genes related to detoxification and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged disruption of nerve function and metabolic processes . In vitro and in vivo studies have demonstrated that the compound can accumulate in tissues over time, leading to sustained toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control insect pests with minimal adverse effects on non-target organisms. At high doses, this compound can cause toxic effects, including neurotoxicity, hepatotoxicity, and reproductive toxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects. These findings highlight the importance of careful dosage management in the use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and breakdown. The compound is metabolized by enzymes such as carboxylesterases and cytochrome P450 monooxygenases . These enzymes convert this compound into less toxic metabolites, which are then excreted from the organism. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions. These pathways are crucial for reducing the toxicity of the compound and preventing its accumulation in tissues.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes . The compound can also bind to plasma proteins, affecting its distribution and accumulation in different tissues. Studies have shown that this compound can accumulate in fatty tissues, liver, and nervous tissues, where it exerts its toxic effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the nerve cells, where it targets voltage-gated sodium channels. The compound can also localize in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can affect cellular function . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Theta-Cypermethrin is synthesized through a series of chemical reactions involving the esterification of cyano(3-phenoxyphenyl)methanol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired stereoisomers .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced catalytic processes. The production process is optimized to achieve high yields and purity of the final product. Quality control measures, including stereoselective analysis, are employed to ensure the consistency and efficacy of the insecticide .

Chemical Reactions Analysis

Types of Reactions: Theta-Cypermethrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can lead to the formation of different metabolites and degradation products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include cyano(3-phenoxyphenyl)methanol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and various oxidized and reduced metabolites .

Scientific Research Applications

Comparison with Similar Compounds

Theta-Cypermethrin is part of the cypermethrin family, which includes other isomers such as alpha-cypermethrin, beta-cypermethrin, and zeta-cypermethrin. Each of these isomers has unique properties and efficacy profiles:

This compound stands out due to its specific stereoisomeric composition, which contributes to its unique efficacy and environmental behavior.

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-GGPKGHCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058247
Record name (+)-Theta-Cypermethrin
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Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65732-07-2, 71697-59-1
Record name (+)-Theta-Cypermethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65732-07-2
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Record name FMC 52703
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name theta-Cypermethrin
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Record name (+)-Theta-Cypermethrin
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Record name α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .THETA.-CYPERMETHRIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a dry nitrogen atmosphere a mixture of sodium cyanide (5.9 g, 0.12 mole) and 1,4-diazabicyclo[2.2.2]octane (0.22 g, 0.002 mole) in 10 grams of water was stirred at room temperature. During a one hour period a solution of 3-phenoxybenzaldehyde (20.6 g, 0.1 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (24.1 g, 0.105 mole) in 120 ml of n-octane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for one hour. An aqueous solution containing 20% sodium carbonate was added to the reaction mixture and the total warmed to 60°. The organic phase was separated and washed with water, dried over anhydrous magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 1, to a mixture of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (50 mmol), 3-phenoxybenzaldehyde (9.90 g, 50 mmol), N-methylpyrrolidinone (10 g) and "mixed" picolines (8.5 g) in toluene is added sodium cyanide (2.57 g, 52.5 mmol), followed ca. 3 hours later by slow addition of methanesulfonyl chloride (6.87 g, 60 mmol). The reaction mixture is worked up and the solvent is removed to give α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
[Compound]
Name
picolines
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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